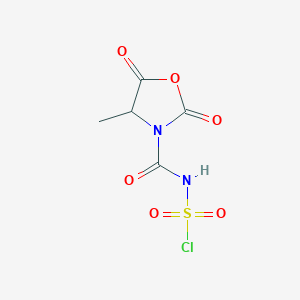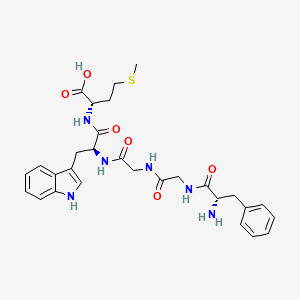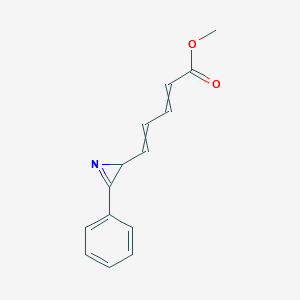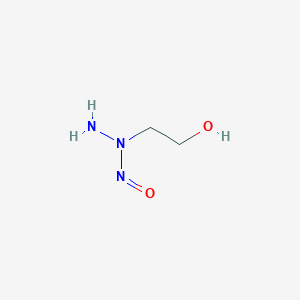![molecular formula C16H11IO2 B14514154 6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL CAS No. 62557-52-2](/img/structure/B14514154.png)
6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol is a chemical compound that features a naphthalene ring substituted with an iodine atom and an oxy group, connected to a hexa-2,4-diyn-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol typically involves the coupling of 1-iodonaphthalene with a suitable alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Stille reaction, where 1-iodonaphthalene reacts with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine . The reaction conditions often include the use of a palladium catalyst, a base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce the triple bonds in the hexa-2,4-diyn-1-ol moiety.
Substitution: The iodine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, reduction may produce alkenes or alkanes, and substitution reactions can introduce various functional groups into the naphthalene ring.
Applications De Recherche Scientifique
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of probes for imaging and tracking biological processes.
Industry: It may be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodine atom can participate in halogen bonding, while the alkyne moiety can engage in π-π interactions or undergo cycloaddition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodonaphthalene: A simpler analog without the hexa-2,4-diyn-1-ol moiety.
6-Bromo-1-iodonaphthalen-2-ol: A similar compound with a bromine atom instead of the hexa-2,4-diyn-1-ol moiety.
Uniqueness
6-[(1-Iodonaphthalen-2-yl)oxy]hexa-2,4-diyn-1-ol is unique due to the presence of both the iodine-substituted naphthalene ring and the hexa-2,4-diyn-1-ol moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
62557-52-2 |
|---|---|
Formule moléculaire |
C16H11IO2 |
Poids moléculaire |
362.16 g/mol |
Nom IUPAC |
6-(1-iodonaphthalen-2-yl)oxyhexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C16H11IO2/c17-16-14-8-4-3-7-13(14)9-10-15(16)19-12-6-2-1-5-11-18/h3-4,7-10,18H,11-12H2 |
Clé InChI |
DHSFVBPBUINFKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2I)OCC#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


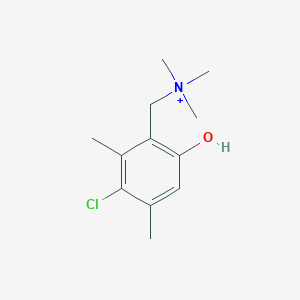
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
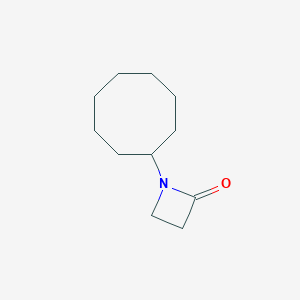
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

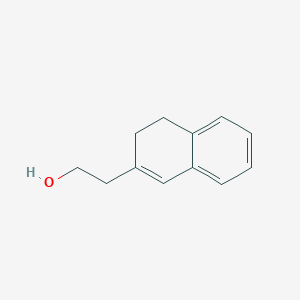
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


